N-(1,3-benzodioxol-5-yl)furan-2-carboxamide N-(1,3-benzodioxol-5-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 5246-86-6
VCID: VC10800700
InChI: InChI=1S/C12H9NO4/c14-12(10-2-1-5-15-10)13-8-3-4-9-11(6-8)17-7-16-9/h1-6H,7H2,(H,13,14)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3
Molecular Formula: C12H9NO4
Molecular Weight: 231.20 g/mol

N-(1,3-benzodioxol-5-yl)furan-2-carboxamide

CAS No.: 5246-86-6

VCID: VC10800700

Molecular Formula: C12H9NO4

Molecular Weight: 231.20 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-yl)furan-2-carboxamide - 5246-86-6

Description

N-(1,3-benzodioxol-5-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. It features a benzodioxole moiety attached to a furan ring through a carboxamide linkage. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties and potential biological activities.

Synthesis and Characterization

The synthesis of N-(1,3-benzodioxol-5-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid derivatives with appropriate amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are crucial for confirming the structure of the synthesized compound.

Synthesis Steps

  • Starting Materials: Furan-2-carboxylic acid and a benzodioxole amine derivative.

  • Reaction Conditions: Solvents like dichloromethane or dimethylformamide are commonly used, with temperature control depending on reactivity.

  • Purification: Techniques such as chromatography may be employed to achieve high purity.

Chemical Reactions and Stability

N-(1,3-benzodioxol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including hydrolysis of the amide bond and potential substitution reactions involving the benzodioxole and furan rings.

Types of Reactions

Reaction TypeDescription
HydrolysisBreakdown of the amide bond under aqueous conditions.
SubstitutionIntroduction of new functional groups to the benzodioxole or furan rings.

Biological Activities and Applications

While specific biological activities of N-(1,3-benzodioxol-5-yl)furan-2-carboxamide are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. The benzodioxole moiety is known for its contribution to biological activity in various compounds.

Potential Applications

  • Medicinal Chemistry: Potential therapeutic applications due to its structural similarity to biologically active compounds.

  • Pharmacology: Further research is needed to elucidate its pharmacological profile and potential therapeutic uses.

Comparison with Similar Compounds

Compound NameStructureUnique Features
N-(1,3-benzodioxol-5-yl)furan-2-carboxamideBenzodioxole attached to furan-2-carboxamideLacks additional functional groups beyond the benzodioxole and furan rings.
N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamideSimilar to the above but with a bromine substitution on the furan ringBromination introduces additional reactivity and potential biological activity.
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamideFeatures an ethyl linker between the benzodioxole and furan-2-carboxamideExhibits significant biological activity as a modulator of TRPM8 receptors.
CAS No. 5246-86-6
Product Name N-(1,3-benzodioxol-5-yl)furan-2-carboxamide
Molecular Formula C12H9NO4
Molecular Weight 231.20 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)furan-2-carboxamide
Standard InChI InChI=1S/C12H9NO4/c14-12(10-2-1-5-15-10)13-8-3-4-9-11(6-8)17-7-16-9/h1-6H,7H2,(H,13,14)
Standard InChIKey XTZQUUFEQWTGNT-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3
Canonical SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3
PubChem Compound 667796
Last Modified Nov 23 2023

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